REACTION_SMILES
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[Br-:26].[Br:1].[Br:24][Br:25].[C:19]([O-:20])(=[O:21])[CH3:22].[C:2]([CH3:3])([CH3:4])([CH3:5])[c:6]1[c:7]([O:17][CH3:18])[cH:8][c:9]2[c:13]([cH:14]1)[C:12](=[O:15])[CH:11]([CH3:16])[CH2:10]2.[CH3:27][CH2:28][CH2:29][CH2:30][N+:31]([CH2:32][CH2:33][CH2:34][CH3:35])([CH2:36][CH2:37][CH2:38][CH3:39])[CH2:40][CH2:41][CH2:42][CH3:43].[Cl:44][CH2:45][Cl:46].[Na+:23].[OH2:47]>>[C:2]([CH3:3])([CH3:4])([CH3:5])[c:6]1[c:7]([O:17][CH3:18])[c:8]([Br:24])[c:9]2[c:13]([cH:14]1)[C:12](=[O:15])[CH:11]([CH3:16])[CH2:10]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2c(cc1C(C)(C)C)C(=O)C(C)C2
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1c(C(C)(C)C)cc2c(c1Br)CC(C)C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |